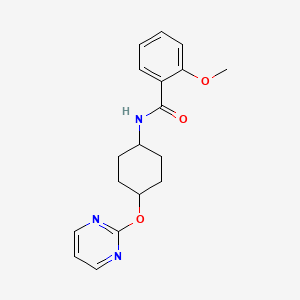

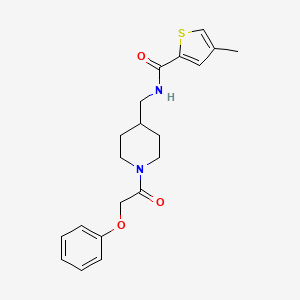

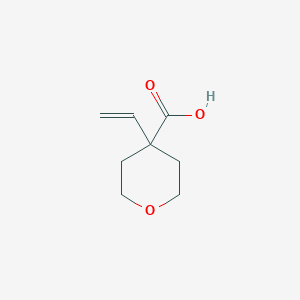

![molecular formula C16H20N2O2 B2502698 N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411260-26-7](/img/structure/B2502698.png)

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as N-substituted imidazolylbenzamides, is described in the first paper. These compounds were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the synthesis of N-substituted benzamides can be geared towards generating bioactive molecules with potential therapeutic applications .

Molecular Structure Analysis

While the specific molecular structure of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide is not analyzed in the provided papers, the structure-related activity relationship is a common theme in medicinal chemistry. The paper on N-substituted imidazolylbenzamides suggests that modifications to the benzamide moiety can significantly impact the biological activity of these compounds .

Chemical Reactions Analysis

The second paper discusses the reactivity of N-benzoyloxy-N-methyl-4-aminoazobenzene with nucleic acids, leading to the formation of various adducts. This indicates that N-substituted benzamides can undergo reactions with biomolecules, which is an important consideration when studying the chemical reactivity of similar compounds .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing various novel compounds, including those with potential as pharmaceutical agents. For instance, compounds with cardiac electrophysiological activity, comparable to known selective class III agents, have been synthesized, highlighting the potential for developing new therapeutic agents for arrhythmias (Morgan et al., 1990). Similarly, the synthesis of spiroheterocycles, which are precursors for further pharmaceutical development, demonstrates the compound's utility in creating diverse chemical entities (Ahmed, 1993).

Development of New Materials

The research has also extended into the development of new materials with improved properties. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, showcasing materials with enhanced thermal stability and glass transition temperatures (Qi et al., 2009). This indicates the potential for the development of high-performance polymers and coatings.

Antimicrobial and Antioxidant Applications

Compounds derived from benzoxazine chemistry have been evaluated for antimicrobial and antioxidant activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, benzoxazinyl pyrazolone arylidenes have been synthesized with potent antimicrobial and antioxidant properties, further illustrating the compound's versatility in pharmaceutical applications (Sonia et al., 2013).

Exploration of Biological Mechanisms

The compound's derivatives have also been utilized in studying biological mechanisms. The novel synthesis approaches to benzoxazine monomers and oligomers, for example, have implications for understanding the chemical foundation of biological molecules and materials (Brunovska et al., 1999).

作用機序

Target of action

The compound belongs to the class of benzoxazin derivatives

Mode of action

Benzoxazin derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action for this compound would depend on its specific target.

将来の方向性

特性

IUPAC Name |

N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-8-16(19)17(3)11-13-12-18(5-2)14-9-6-7-10-15(14)20-13/h6-7,9-10,13H,5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBYYRQAXGOMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

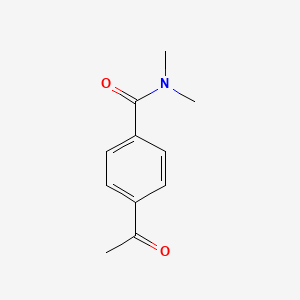

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

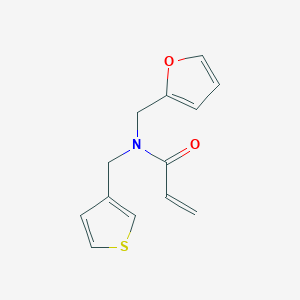

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

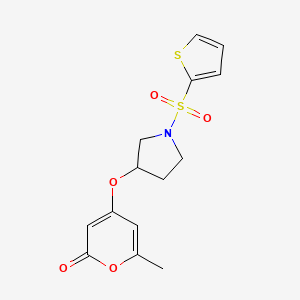

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)